molecular formula C12H14O2 B8723907 4,4,8-Trimethylchroman-2-one

4,4,8-Trimethylchroman-2-one

Cat. No. B8723907
M. Wt: 190.24 g/mol
InChI Key: NVBIWLJQMCJZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,8-Trimethylchroman-2-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,4,8-trimethyl-3H-chromen-2-one

InChI

InChI=1S/C12H14O2/c1-8-5-4-6-9-11(8)14-10(13)7-12(9,2)3/h4-6H,7H2,1-3H3

InChI Key

NVBIWLJQMCJZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)O2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml of round bottom flask, NaH (1.66 g, 60% suspension in oil, 0.046 mol) was washed with dry hexane. Then, dry THF (22 ml) was added followed by o-cresol (5 g, 0.046 mol) in 10 ml of dry THF. The reaction mixture was stirred at 0° C. for 30 min followed by addition of 3,3-dimethyl acryloyl chloride in 10 ml of THF. The resulting white slurry was stirred at room temperature for 12 h, then slowly quenched with water. The mixture was then extracted with ethyl acetate. The organic layer was washed with brine, water and dried over MGSO4. After filtration and removal of the solvent, a yellow oil was obtained (10.44 g). This oil was then dissolved in 50 ml of dry CH2Cl2, and was canulated into a solution of AlCl3 (10.8 g, 0.069 mmol) in 10 ml of CH2Cl2. The reaction mixture was stirred at room temperature for 12 h. Then ice-water was carefully added and the organic layer was separated, and washed with NaHCO3 (sat), brine, water and finally dried over MgSO4After removal of the drying agent and solvent, the residue was purified by column chromatography (silica gel, ethyl acetate/hexane 1/9) to yield the title compound (4.408 g) as an oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine

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